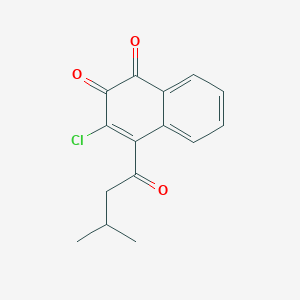
1,2-Naphthalenedione, 3-chloro-4-(3-methyl-1-oxobutyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Naphthalenedione, 3-chloro-4-(3-methyl-1-oxobutyl)- is a synthetic organic compound derived from naphthalene It is characterized by the presence of a naphthoquinone core with a chloro and a methyl-oxobutyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Naphthalenedione, 3-chloro-4-(3-methyl-1-oxobutyl)- typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of naphthalene followed by chlorination and subsequent functional group modifications . The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2).
Industrial Production Methods
Industrial production of this compound may involve the aerobic oxidation of naphthalene over a vanadium oxide catalyst . This method is efficient for large-scale synthesis and ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,2-Naphthalenedione, 3-chloro-4-(3-methyl-1-oxobutyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to hydroquinone derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation reactions typically use reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have significant applications in dye and pharmaceutical industries .
Scientific Research Applications
1,2-Naphthalenedione, 3-chloro-4-(3-methyl-1-oxobutyl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Utilized in the production of pigments and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1,2-Naphthalenedione, 3-chloro-4-(3-methyl-1-oxobutyl)- involves its redox properties. The compound can act as an oxidizing agent, interacting with cellular components and disrupting metabolic pathways. It targets various molecular pathways, including those involved in oxidative stress and cellular respiration .
Comparison with Similar Compounds
Similar Compounds
1,4-Naphthoquinone: Another naphthoquinone derivative with similar redox properties but different substitution patterns.
2-Methyl-1,4-naphthoquinone (Menadione): Known for its role as a vitamin K precursor and its biological activities.
Uniqueness
1,2-Naphthalenedione, 3-chloro-4-(3-methyl-1-oxobutyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
61983-00-4 |
|---|---|
Molecular Formula |
C15H13ClO3 |
Molecular Weight |
276.71 g/mol |
IUPAC Name |
3-chloro-4-(3-methylbutanoyl)naphthalene-1,2-dione |
InChI |
InChI=1S/C15H13ClO3/c1-8(2)7-11(17)12-9-5-3-4-6-10(9)14(18)15(19)13(12)16/h3-6,8H,7H2,1-2H3 |
InChI Key |
CXKVJWVAUORMSI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)C1=C(C(=O)C(=O)C2=CC=CC=C21)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















